クロセインオレンジG

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

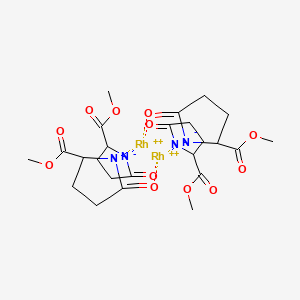

Acid orange 12 is a useful research compound. Its molecular formula is C16H12N2NaO4S and its molecular weight is 351.3 g/mol. The purity is usually 95%.

The exact mass of the compound Acid orange 12 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Acid orange 12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid orange 12 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

カルボキシメチル綿織物の染色

クロセインオレンジGはカルボキシメチル綿の染色に使用されます {svg_1}. カルボキシメチル綿は生綿よりも優れた色合いを示し、媒染剤と共に同時媒染染色法で使用されます {svg_2}. 染色工程は、媒染剤としてAl 2 (SO 4 ) 3 ·18H 2 Oを使用して、pH 7で実施されます {svg_3}. この工程は、繊維産業における綿織物の無塩染色を実現するのに役立ちます {svg_4}.

吸着速度論

this compoundで染色されたカルボキシメチル綿の吸着速度論は、擬二次速度モデルに従います {svg_5}. 平衡吸着容量は、温度が30から50°Cに上昇するにつれて増加し、50°Cでの最大平衡吸着量は8.21 mg g −1です {svg_6}.

生物学的染色

this compoundは、特定の用途において生物学的染色剤として使用されることがあります {svg_7}. 顕微鏡、細胞学、または組織学において、特定の細胞構造または成分を染色するために使用できます {svg_8}.

pH指示薬

多くの酸性染料と同様に、this compoundはpH指示薬として作用することができます {svg_9}. このため、pH測定が不可欠な様々な科学的および産業的用途で役立ちます。

5. アミロイドタンパク質の検出とモジュール化 this compoundは、アミロイドタンパク質の検出とモジュール化に使用されてきました {svg_10}. タンパク質フィブリル凝集は、アルツハイマー病やパーキンソン病などの多くの神経変性疾患に関連しています {svg_11}. This compoundは、核形成を抑制し、フィブリル形成を防ぐことができる阻害剤として特定されています {svg_12}.

表面増強ラマン分光法(SERS)

this compoundは、表面増強ラマン分光法(SERS)において、ラベルフリー検出に使用されてきました {svg_13}. これにより、結合部位を特定し、相互作用機構とフィブリル化プロセスを解明することができます {svg_14}.

Safety and Hazards

将来の方向性

Future research could focus on the removal of Acid Orange 12 from wastewater. Advanced oxidation processes, such as those involving ferrous ions and UV radiation, have shown promise in removing Acid Orange 12 from wastewater . Further studies could explore the efficiency of these processes and their potential for large-scale application .

作用機序

- Crocein Orange G primarily interacts with textile fibers, especially carboxymethyl cotton. It is used in simultaneous-mordant dyeing processes, where Al2(SO4)3·18H2O serves as the mordant at a pH of 7 .

- Crocein Orange G undergoes adsorption onto carboxymethyl cotton. The adsorption kinetics follow a pseudo-second-order model, and the equilibrium adsorption capacity increases with temperature .

- The affected pathways are related to dye adsorption and binding. The Freundlich isotherm describes the adsorption behavior, indicating favorable interactions between Crocein Orange G and carboxymethyl cotton .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

生化学分析

Biochemical Properties

Acid Orange 12 plays a significant role in biochemical reactions, particularly in protein assays. It interacts with proteins through electrostatic and hydrophobic interactions, leading to the formation of dye-protein complexes. These interactions are utilized in colorimetric assays to quantify protein concentrations in biological samples. Acid Orange 12 binds to amino acid residues, such as lysine and arginine, resulting in a measurable color change that correlates with protein concentration .

Cellular Effects

Acid Orange 12 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, exposure to Acid Orange 12 has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of Acid Orange 12 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Acid Orange 12 can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can lead to downstream effects on cellular processes and metabolic pathways. Furthermore, Acid Orange 12 can activate transcription factors that regulate gene expression, resulting in altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acid Orange 12 can change over time due to its stability and degradation. Acid Orange 12 is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. This degradation can result in the formation of reactive intermediates that may have different biochemical properties and effects on cellular function. Long-term studies have shown that Acid Orange 12 can induce chronic cellular stress and affect cell viability over extended periods .

Dosage Effects in Animal Models

The effects of Acid Orange 12 vary with different dosages in animal models. At low doses, Acid Orange 12 may have minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects. These findings highlight the importance of dose-dependent studies to determine safe exposure levels for Acid Orange 12 .

Metabolic Pathways

Acid Orange 12 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and energy production, impacting overall cellular metabolism. Acid Orange 12 has also been shown to influence the redox state of cells by interacting with antioxidant enzymes .

Transport and Distribution

Within cells and tissues, Acid Orange 12 is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments. Acid Orange 12 can also bind to plasma proteins, affecting its bioavailability and distribution in tissues. These interactions influence the localization and accumulation of Acid Orange 12, which can impact its biochemical effects .

Subcellular Localization

The subcellular localization of Acid Orange 12 is influenced by targeting signals and post-translational modifications. Acid Orange 12 can localize to specific compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function. Post-translational modifications, such as phosphorylation and ubiquitination, can regulate the activity and localization of Acid Orange 12, directing it to specific organelles and influencing its biochemical properties .

特性

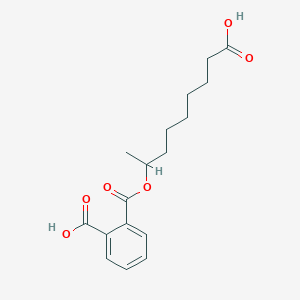

| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Orange 12 involves the condensation of 2-naphthol with 2-naphthalenesulfonic acid followed by diazotization and coupling with N,N-dimethylaniline.", "Starting Materials": [ "2-naphthol", "2-naphthalenesulfonic acid", "sodium nitrite", "N,N-dimethylaniline", "sodium hydroxide", "hydrochloric acid", "water", "ice" ], "Reaction": [ "Dissolve 2-naphthol (10 g) in sodium hydroxide solution (50 mL, 10%) and add 2-naphthalenesulfonic acid (12 g) to the solution.", "Heat the mixture to 80-90°C for 2 hours with stirring.", "Cool the mixture to 0-5°C and add a solution of sodium nitrite (5 g) in water (10 mL) dropwise with stirring.", "Maintain the temperature at 0-5°C for 30 minutes.", "Add a solution of N,N-dimethylaniline (10 g) in hydrochloric acid (50 mL, 10%) dropwise to the mixture with stirring.", "Maintain the temperature at 0-5°C for 2 hours.", "Filter the precipitate and wash with water.", "Dry the product in air or under vacuum.", "Recrystallize the product from hot water to obtain pure Acid Orange 12." ] } | |

CAS番号 |

1934-20-9 |

分子式 |

C16H12N2NaO4S |

分子量 |

351.3 g/mol |

IUPAC名 |

sodium;6-hydroxy-5-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C16H12N2O4S.Na/c19-15-9-6-11-10-13(23(20,21)22)7-8-14(11)16(15)18-17-12-4-2-1-3-5-12;/h1-10,19H,(H,20,21,22); |

InChIキー |

TXQSSFWECSHEKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+] |

正規SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)

![2-[(1E,3Z)-1,3-Pentadien-1-yl]-1,3-benzothiazole](/img/structure/B1148264.png)